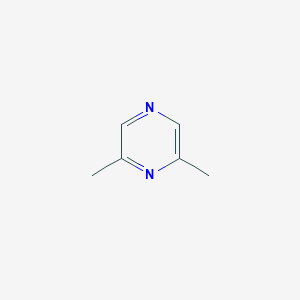

2,6-二甲基吡嗪

描述

2,6-二甲基吡嗪是一种有机化合物,分子式为C6H8N2。它是一种烷基吡嗪,其特征是在2和6位被两个甲基取代的吡嗪环。 该化合物以其独特的香气而闻名,通常被描述为坚果味、烘焙味或咖啡味,并用作各种食品中的调味剂 .

科学研究应用

2,6-二甲基吡嗪在科学研究中具有广泛的应用:

化学: 用作合成更复杂有机分子的结构单元。

生物学: 研究其在微生物代谢中的作用以及作为信号分子的作用。

医药: 研究其潜在的治疗特性,包括抗菌和抗癌活性。

作用机制

生化分析

Biochemical Properties

2,6-Dimethylpyrazine interacts with various enzymes and proteins. For instance, it is synthesized by Bacillus strains isolated from natto fermented soybean .

Cellular Effects

2,6-Dimethylpyrazine has been found to have effects on various types of cells and cellular processes. Some substituted pyrazines have been found to have pharmacological effects, such as diuretic, hepatoprotective, antithrombogenic, and tuberculostatic effects .

Molecular Mechanism

It is known that it interacts with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

2,6-Dimethylpyrazine is involved in various metabolic pathways. For instance, it is produced during the metabolism of levodopa by Enterococcus faecalis, Clostridium sporogenes, and Eggerthella lenta .

Transport and Distribution

It is known that it can be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation .

Subcellular Localization

It is known that it can be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation .

准备方法

合成路线和反应条件: 2,6-二甲基吡嗪可以通过多种方法合成。一种常见的方法包括将1,2-二氨基丙烷与乙酰丙酮缩合,然后环化和氧化。 另一种方法包括在铵盐和甘油存在下,丙烯醛与氨反应 .

工业生产方法: 在工业环境中,2,6-二甲基吡嗪通常通过美拉德反应生产,该反应涉及氨基酸在热条件下与还原糖反应。 该方法广泛用于食品工业生产风味化合物 .

化学反应分析

反应类型: 2,6-二甲基吡嗪会发生各种化学反应,包括:

氧化: 它可以氧化形成吡嗪-2,6-二羧酸。

还原: 还原反应可以产生2,6-二甲基哌嗪。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用钯碳等催化剂进行氢化。

主要产物:

氧化: 吡嗪-2,6-二羧酸。

还原: 2,6-二甲基哌嗪。

相似化合物的比较

2,6-二甲基吡嗪因其独特的取代模式和由此产生的特性,在类似化合物中独树一帜。类似的化合物包括:

2,5-二甲基吡嗪: 以其在烤制食品中的存在和独特的香气而闻名。

2,3-二甲基吡嗪: 存在于各种食品产品中,用作调味剂。

2,3,5,6-四甲基吡嗪: 通常存在于发酵食品中,并因其强烈的风味特征而被使用

属性

IUPAC Name |

2,6-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFZAYHYIWGLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047619 | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white to yellow lumpy crystals with a nutty, coffee-like odour | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 155.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, very soluble (in ethanol) | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

108-50-9 | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N77Q72C9I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 - 48 °C | |

| Record name | 2,6-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

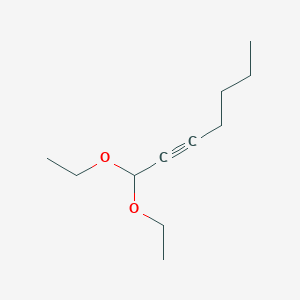

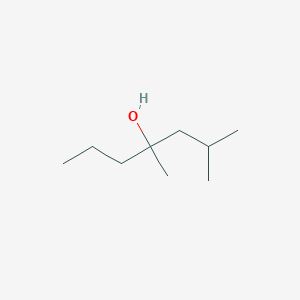

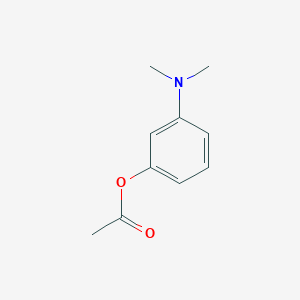

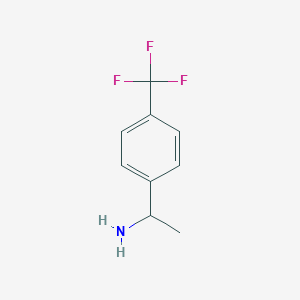

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-dimethylpyrazine?

A1: 2,6-Dimethylpyrazine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol.

Q2: What spectroscopic data is available for 2,6-dimethylpyrazine?

A2: Several spectroscopic techniques have been used to characterize 2,6-dimethylpyrazine. These include: * NMR Spectroscopy: []C CP/MAS NMR has been used to study the solid-state structure and assign resonances. [] * Vibrational Spectroscopy: Infrared (IR), Raman, THz time-domain spectroscopy (THz-TDS), and inelastic neutron scattering (INS) have been employed to investigate the vibrational dynamics of the molecule. [] * UV-Vis Spectroscopy: UV absorption measurements have been used to determine the semiconducting band gap. [] * Electron Spin Resonance (ESR): ESR spectra have provided information about the electronic structure of the 2,6-dimethylpyrazine radical anion. []

Q3: How does the structure of 2,6-dimethylpyrazine influence its coordination chemistry?

A3: The presence of two nitrogen atoms in the pyrazine ring provides 2,6-dimethylpyrazine with the ability to act as a bidentate ligand, coordinating to metal ions. The methyl groups in the 2 and 6 positions can introduce steric hindrance, influencing the geometry of the resulting metal complexes. [, , , , , ]

Q4: What is the impact of methyl group position on the photodissociation of dimethylpyrazines?

A4: Studies comparing 2,3-, 2,5-, and 2,6-dimethylpyrazine reveal that the position of the methyl groups influences the rate constant for HCN formation during UV photodissociation. This suggests that the dissociation mechanism involves a step hindered by the methyl groups, possibly an out-of-plane H atom migration across a nitrogen atom. []

Q5: How does the structure of 2,6-dimethylpyrazine relate to other pyrazines in terms of their highest occupied molecular orbitals (HOMO)?

A5: While pyrazine and 2,6-dimethylpyrazine have a HOMO of n+ character, tetramethylpyrazine exhibits a π(b2g) HOMO. This difference suggests distinct reactivity towards electrophilic attack, with tetramethylpyrazine potentially exhibiting different behavior. []

Q6: How is 2,6-dimethylpyrazine formed in food?

A6: 2,6-Dimethylpyrazine is a common Maillard reaction product, formed during the heating of foods containing sugars and amino acids. [, , , , , , ]

Q7: What foods contain 2,6-dimethylpyrazine?

A7: 2,6-Dimethylpyrazine contributes to the aroma of various foods, including: * Roasted peanuts [] * Coffee [, , , , , ] * Maple Syrup [] * Snow Crab Cooker Effluent [] * Mesquite Pod Mesocarp Flour [] * Fermented Soy Sauce [] * Fish Sauce [, ] * Surimi Gel [] * Cooked Rice [] * Dried Tricholoma matsutake Sing. fruitbody [] * Sesame Seed Oil []

Q8: Can bacteria produce 2,6-dimethylpyrazine?

A8: Yes, certain Bacillus strains isolated from Maotai Daqu starter have been shown to produce 2,6-dimethylpyrazine as a metabolite during solid fermentation. [] Similarly, Staphylococcus xylosus, isolated from fish-sauce mush, increased 2,6-dimethylpyrazine levels during fish sauce fermentation. []

Q9: Does 2,6-dimethylpyrazine have any biological activity?

A9: Research indicates that 2,6-dimethylpyrazine, along with other pyrazine analogs, can induce avoidance and freezing behaviors in mice, suggesting a role in predator-prey chemosignaling. These effects were linked to the stimulation of the accessory olfactory bulb (AOB). []

Q10: Can 2,6-dimethylpyrazine enhance immunoglobulin production?

A10: Studies show that extracts from non-degassed roasted coffee beans, which contain higher levels of 2,6-dimethylpyrazine, can enhance serum IgG and IgA production in mice. [, ]

Q11: How does 2,6-dimethylpyrazine contribute to the sensory profile of sufu?

A11: In sufu, a fermented soybean product, 2,6-dimethylpyrazine has been identified as a key aroma-active compound contributing significantly to its characteristic aroma profile. []

Q12: What is the role of 2,6-dimethylpyrazine in the context of glycerol valorization?

A12: 2,6-Dimethylpyrazine is a valuable target product in the valorization of crude glycerol, a byproduct of biodiesel production. Various catalytic systems, including CuCr2O4 and ZnO–ZnCr2O4, have been investigated for its synthesis via dehydrogenative condensation of glycerol with 1,2-propanediamine. [, ]

Q13: What analytical techniques are used to identify and quantify 2,6-dimethylpyrazine?

A13: Common techniques include: * Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , ] * Gas Chromatography-Flame Ionization Detection (GC-FID) [] * Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS [, , ] * Aroma Extract Dilution Analysis (AEDA) coupled with GC-Olfactometry (GC-O) [, ]

Q14: What is the significance of stable isotope dilution analysis (SIDA) in quantifying alkylpyrazines like 2,6-dimethylpyrazine in coffee?

A14: SIDA-GC-MS, using stable isotopes as internal standards, offers high accuracy and precision in quantifying 2,6-dimethylpyrazine and other alkylpyrazines in complex matrices like coffee, allowing for precise determination of their concentration ranges in different coffee samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)

![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)

![Spiro[5.5]undecane](/img/structure/B92164.png)